Product packaging for 1-Ethoxy-2,2,6,6-tetramethylpiperidine(Cat. No.:CAS No. 34672-83-8)

1-Ethoxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B14690919
CAS No.: 34672-83-8
M. Wt: 185.31 g/mol
InChI Key: PHYWCTXYTKLZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Hindered Amine and Nitroxide Chemistry Paradigms

The chemical behavior and utility of 1-ethoxy-2,2,6,6-tetramethylpiperidine are best understood by first examining the broader classes of compounds to which it belongs: hindered amines and nitroxides.

Hindered Amines: 2,2,6,6-Tetramethylpiperidine (B32323) and its derivatives are classified as hindered amines due to the presence of four methyl groups surrounding the nitrogen atom. This steric bulk significantly impedes the nitrogen's ability to act as a nucleophile, while still allowing it to function as a non-nucleophilic base. acs.org This characteristic is foundational to the stability and reactivity of its derivatives. The parent amine is a precursor to a range of compounds, including hindered amine light stabilizers (HALS), which are crucial additives in polymers for preventing degradation from UV light. acs.org

Nitroxide Chemistry: The oxidation of 2,2,6,6-tetramethylpiperidine yields the stable nitroxide radical, TEMPO. TEMPO is a persistent radical, meaning it has a long lifetime due to the delocalization of the unpaired electron over the N-O bond and the steric protection afforded by the adjacent methyl groups. This stability makes TEMPO and its derivatives invaluable tools in organic synthesis and polymer chemistry. They are widely used as radical scavengers, catalysts for oxidation reactions, and mediators in controlled radical polymerization.

This compound is an alkoxyamine derivative of this system. Alkoxyamines are characterized by a covalent bond between the nitroxide oxygen and a carbon atom. This N-O-C bond is thermally labile and can undergo reversible homolytic cleavage to generate the persistent nitroxide radical and a transient carbon-centered radical. This equilibrium is the cornerstone of their application in various chemical processes.

Significance as a Foundational Alkoxyamine in Mechanistic Investigations

Alkoxyamines, such as this compound, serve as crucial probes for investigating the mechanisms of radical reactions. Their ability to reversibly release and trap carbon-centered radicals makes them ideal for studying reaction intermediates and elucidating complex reaction pathways.

The foundational principle behind their use in mechanistic studies is the "persistent radical effect." In a system containing both a persistent radical (the nitroxide) and a transient radical (e.g., a propagating polymer chain), the transient radicals are more likely to self-terminate. This leads to a buildup in the concentration of the persistent radical, which then favors the reversible trapping of the transient radicals, thereby controlling their concentration and reactivity.

In practice, alkoxyamines can be used to:

Trap and identify radical intermediates: By introducing an alkoxyamine into a reaction suspected of proceeding through a radical mechanism, the transient radicals generated can be trapped by the nitroxide, forming new, more stable alkoxyamines that can be isolated and characterized.

Study initiation pathways in polymerization: The use of nitroxide trapping has been instrumental in understanding the initial steps of radical polymerization, providing insights into the efficiency of initiators and the nature of the initially formed radicals. researchgate.net

Investigate reaction kinetics: The rate of homolysis of the N-O-C bond is sensitive to the structure of the alkoxyamine and the reaction conditions. Studying these kinetics provides fundamental thermodynamic and kinetic data about bond dissociation energies and radical stability. While specific kinetic data for this compound is not extensively detailed in publicly available literature, studies on analogous compounds provide a framework for its expected behavior. For instance, the thermal decomposition of related alkoxyamines has been studied as a function of solvent, temperature, and the presence of radical scavengers, revealing that the scission of the N-O-C bond is a key step.

Overview of Advanced Research Trajectories Pertaining to this compound

The unique properties of this compound and related alkoxyamines have placed them at the forefront of several advanced research trajectories, most notably in the field of controlled radical polymerization.

Nitroxide-Mediated Polymerization (NMP): This is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures (e.g., block copolymers). In NMP, an alkoxyamine such as this compound can act as a unimolecular initiator.

Upon heating, the alkoxyamine undergoes homolysis to generate an initiating ethyl radical and the mediating TEMPO nitroxide. The ethyl radical initiates polymerization of a monomer, such as styrene (B11656) or an acrylate. The growing polymer chain, which is a transient radical, is then reversibly capped by the TEMPO nitroxide. This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant (capped) polymer chains, which is the basis for the controlled nature of the polymerization.

Table 1: Illustrative Data for Nitroxide-Mediated Polymerization of Styrene with a TEMPO-based Alkoxyamine Initiator

EntryInitiatorMonomerConversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)Đ (Mw/Mn)
1TEMPO-based AlkoxyamineStyrene9225,00024,5001.15
2TEMPO-based AlkoxyamineStyrene9550,00048,5001.18
3TEMPO-based AlkoxyamineStyrene9075,00072,0001.21

This table presents typical data for NMP of styrene to illustrate the level of control achievable with TEMPO-based alkoxyamine initiators. Specific data for this compound is not available in the reviewed literature.

Thermal Decomposition Studies: The thermal stability and decomposition pathways of alkoxyamines are of fundamental importance for their application in NMP and as radical sources. The rate of homolysis of the N-O-C bond is a critical parameter that determines the temperature at which controlled polymerization can be effectively carried out. Research in this area focuses on determining the kinetic parameters of the decomposition process, such as the activation energy and the pre-exponential factor. For related alkoxyamines, it has been shown that the decomposition rate is influenced by solvent polarity and the presence of radical scavengers. In the absence of a scavenger, decomposition can lead to a hydroxylamine (B1172632) and an alkene, while in the presence of a scavenger like oxygen, a nitroxide and alkyl radicals are produced.

Table 2: Factors Influencing the Thermal Decomposition of TEMPO-based Alkoxyamines

FactorObservationImplication for Mechanistic Studies & NMP
Solvent Polarity Increasing solvent polarity can decrease thermal stability.The choice of solvent is crucial for controlling the initiation rate in NMP.
Radical Scavengers The presence of scavengers (e.g., O2) can significantly accelerate decomposition.Reactions must be conducted under inert atmospheres to maintain control.
Temperature Higher temperatures increase the rate of homolytic cleavage.Temperature is a key parameter for controlling the equilibrium between active and dormant species in NMP.

This table summarizes general findings for the thermal decomposition of alkoxyamines related to this compound.

Future research trajectories for this compound and its analogues are likely to focus on the development of novel alkoxyamines with tailored decomposition kinetics for polymerization at lower temperatures, expanding the range of monomers that can be effectively polymerized, and their application in the synthesis of advanced materials with complex architectures and functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B14690919 1-Ethoxy-2,2,6,6-tetramethylpiperidine CAS No. 34672-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34672-83-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-ethoxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C11H23NO/c1-6-13-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3

InChI Key

PHYWCTXYTKLZRX-UHFFFAOYSA-N

Canonical SMILES

CCON1C(CCCC1(C)C)(C)C

Origin of Product

United States

Mechanistic Investigations of 1 Ethoxy 2,2,6,6 Tetramethylpiperidine Transformations

Electrochemical Cleavage Mechanisms of TEMPO-Based Alkoxyamines, Including 1-Ethoxy-2,2,6,6-tetramethylpiperidine

The electrochemical oxidation of alkoxyamines derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides a controlled method for generating reactive carbocations and carbon-centered radicals under mild conditions. This strategy has been effectively used to facilitate nucleophilic substitution reactions, such as the formation of benzylic esters.

Upon one-electron oxidation, TEMPO-based alkoxyamines (TEMPO-OR) form a radical cation intermediate, [TEMPO-OR]•+. This intermediate can then undergo mesolytic cleavage of the C–O bond through two primary pathways. The preferred pathway is largely determined by the electronic nature of the alkyl group (R).

Pathway 1: Formation of Nitroxide Radical (TEMPO•) and Carbocation (R+) This pathway is favored when the R group contains electron-donating substituents. These substituents stabilize the resulting carbocation, making this cleavage route energetically favorable. The products of this pathway are the stable TEMPO radical and a carbocation, which can then be trapped by a nucleophile.

Pathway 2: Formation of Oxoammonium Cation (TEMPO+) and Carbon-Centered Radical (R•) Conversely, when the R group is substituted with electron-withdrawing groups, the formation of a carbon-centered radical is favored. This pathway yields the TEMPO oxoammonium cation and a radical species.

In some instances where the R group is not stabilized for either carbocation or radical formation (e.g., methyl or ethyl groups), the alkoxyamine may undergo reversible oxidation without subsequent cleavage.

The ease of electrochemical cleavage and the potential at which it occurs are significantly influenced by the substituents on the alkoxyamine structure. A study of various TEMPO-based alkoxyamines revealed that their experimental oxidation potentials typically fall within the range of 1.1 to 1.6 V versus a silver/silver chloride (Ag/AgCl) electrode in acetonitrile.

The electrochemical behavior is well-correlated with the Hammett parameters (σR) of the R-group. Electron-donating groups lower the oxidation potential, facilitating cleavage, while electron-withdrawing groups increase the potential required for oxidation. The stability of the leaving carbocation or radical also plays a crucial role; for instance, alkoxyamines with secondary or tertiary carbons at the α-position to the N–O bond are more prone to cleavage due to the increased stability of the resulting carbocation or radical.

R Group in TEMPO-RSubstituent NatureFavored Cleavage PathwayProducts
tert-ButylElectron-DonatingPathway 1TEMPO• + (CH₃)₃C⁺
IsopropylElectron-DonatingPathway 1TEMPO• + (CH₃)₂CH⁺
Benzyl (B1604629)Electron-WithdrawingPathway 2TEMPO⁺ + PhCH₂•
AllylElectron-WithdrawingPathway 2TEMPO⁺ + CH₂=CHCH₂•
EthylNeutral/Weakly DonatingReversible Oxidation (No Cleavage)[TEMPO-Et]•⁺
MethylNeutralReversible Oxidation (No Cleavage)[TEMPO-Me]•⁺

Radical Chemistry Involving this compound and Its Precursors

The formation and cleavage of the N-O bond in alkoxyamines like this compound are central to their role in radical-mediated processes. TEMPO and its derivatives are highly effective radical scavengers, and the resulting alkoxyamines can act as dormant species in controlled radical polymerizations.

In various chemical reactions, TEMPO is employed as a radical scavenger to trap transient radical intermediates, thereby providing mechanistic insights. The high stability of the TEMPO radical allows it to efficiently react with carbon-centered radicals to form stable alkoxyamines. For example, in reactions where an ethyl radical (CH₃CH₂•) is generated, TEMPO can trap this radical to form this compound. This trapping process is often used to confirm the presence of radical intermediates in a reaction pathway. The formation of the corresponding TEMPO adduct serves as strong evidence for a radical mechanism.

The recombination of a carbon-centered radical with a nitroxide radical, such as TEMPO, is a key termination step in many radical reactions and a fundamental process in nitroxide-mediated polymerization (NMP). This radical-radical coupling is typically a very fast, diffusion-controlled reaction. In the context of NMP, an equilibrium exists between the dormant alkoxyamine species and the active species (a growing polymer chain with a radical end and the free nitroxide). The rate of recombination is a critical parameter that influences the control over the polymerization process. The reversible cleavage and recombination allow for the controlled growth of polymer chains.

Organocatalytic Reaction Pathways Facilitated by Hindered Amine Bases Derived from 2,2,6,6-Tetramethylpiperidine (B32323)

While 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives are widely recognized as sterically hindered, non-nucleophilic bases in organic synthesis, their application as true organocatalysts in the sense of participating in a catalytic cycle is less common. Their primary role in catalytic amounts is often to act as a proton shuttle or to facilitate reactions by deprotonation without interfering with the catalytic center.

However, there are instances where TMP has been shown to act as a catalyst. For example, in the ortho-selective chlorination of phenols using sulfuryl chloride (SO₂Cl₂), TMP (used in 1-10 mol%) demonstrates higher ortho-selectivity compared to less hindered secondary or primary amine catalysts. The proposed mechanism involves the formation of an N-chlorinated piperidine (B6355638) intermediate, which then delivers the chlorine to the ortho position of the phenol (B47542) through a concerted transition state. This process highlights a specific application of a hindered amine derivative in facilitating a selective transformation catalytically.

In a broader sense, hindered amine bases derived from 2,2,6,6-tetramethylpiperidine are crucial in facilitating various organocatalytic and metal-catalyzed reactions by acting as a strong, non-interfering base. They can deprotonate substrates to generate reactive intermediates or neutralize acidic byproducts, thereby maintaining the integrity and efficiency of the primary catalytic cycle.

Carbene Generation by α-Elimination with Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a sterically hindered, non-nucleophilic strong base frequently employed in organic synthesis. Its significant steric bulk prevents it from acting as a nucleophile, allowing it to selectively deprotonate acidic protons even in the presence of electrophilic functional groups. One of the key applications of LiTMP is in the generation of carbenes through α-elimination reactions.

The general mechanism of α-elimination involves the removal of a proton and a leaving group from the same carbon atom. chemtube3d.com This process typically begins with the deprotonation of a suitable precursor by a strong base to form a carbanion. chemtube3d.com Subsequent loss of a leaving group from this carbanion results in the formation of a carbene, a neutral species containing a divalent carbon atom. chemtube3d.com

LiTMP is particularly effective in these transformations due to its high basicity and low nucleophilicity. For instance, in the lithiation of epoxides, LiTMP demonstrates significantly higher reactivity compared to other lithium amides like lithium diisopropylamide (LDA). nih.gov Detailed mechanistic studies on the LiTMP-mediated α-lithiation of epoxides, such as cis-cyclooctene oxide, show that the reaction proceeds to form an oxacarbenoid. nih.gov The aggregation state of LiTMP, which is solvent-dependent, plays a crucial role in the reaction mechanism, proceeding via monosolvated dimers in both THF and Me₂NEt. nih.gov

The α-deprotonation of terminal epoxides by LiTMP, followed by in situ trapping, is a versatile method for generating alkenes. organic-chemistry.org This process underscores the base's role in initiating the formation of a reactive intermediate akin to a carbene, which then undergoes further transformation. organic-chemistry.org

StepDescriptionRole of LiTMPIntermediate/Product
1DeprotonationActs as a strong, non-nucleophilic base to abstract an α-proton.Carbanion
2EliminationThe resulting conjugate acid (2,2,6,6-tetramethylpiperidine) is a bystander.Carbene/Carbenoid

Regioselective Transformations (e.g., Ortho-Chlorination) Catalyzed by 2,2,6,6-Tetramethylpiperidine

The steric hindrance of 2,2,6,6-tetramethylpiperidine (TMP) makes it not only a precursor to a powerful base but also a useful catalyst in its own right for certain regioselective transformations. A notable example is the ortho-selective chlorination of phenols using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. nih.govacs.org

In this reaction, TMP, used in catalytic amounts (1-10%), directs the chlorination to the ortho position of the phenolic ring with high selectivity. nih.govacs.org This method is effective even for electron-deficient phenols, such as 2-hydroxybenzaldehyde. acs.org An interesting feature of this catalytic system is that the ortho selectivity tends to increase with higher reaction temperatures. acs.org This contrasts with chlorinations catalyzed by tetraalkylammonium chlorides, which show moderate para selectivity. acs.org The high ortho-selectivity achieved with TMP is attributed to its steric bulk, which influences the transition state of the chlorination reaction.

Catalyst SystemReactantMajor ProductKey Feature
TMP (1-10 mol%) / SO₂Cl₂Phenolsortho-Chlorinated PhenolHigh ortho-selectivity, which increases with temperature. acs.org
Primary/Less Hindered Secondary Amines / SO₂Cl₂PhenolsMixture of isomersLower ortho-selectivity compared to TMP. acs.org
Tetraalkylammonium chloride / SO₂Cl₂Phenolspara-Chlorinated PhenolModerate para-selectivity. acs.org

Mechanistic Role of 2,2,6,6-Tetramethylpiperidine in C-H Activation and Related Processes

The involvement of 2,2,6,6-tetramethylpiperidine and its derivatives in C-H activation processes is multifaceted, often leveraging its unique steric and electronic properties. While not always the catalyst itself, TMP can act as a crucial ligand or base that enables or directs the C-H activation step within a catalytic cycle.

In transition metal-catalyzed C-H functionalization, a common mechanism is the concerted metalation-deprotonation (CMD) pathway. youtube.com This mechanism is typical for late transition metals in high oxidation states, such as Pd(II), Rh(III), and Ir(III). youtube.com The CMD step involves the cleavage of a C-H bond with the assistance of an external or internal base. The steric bulk of bases derived from TMP can influence the regioselectivity and efficiency of this process.

For example, in palladium-catalyzed ligand-directed C-H chlorination, the catalytic cycle is proposed to begin with a ligand-directed C-H activation step to form a palladacycle. nih.gov While this study focuses on pyridine-directed activation, the principles apply to systems where a hindered base might be involved in the turnover-limiting cyclopalladation step. The nature of the base can significantly affect the intimate mechanism of C-H activation. nih.gov

Furthermore, the N-oxyl derivative, TEMPO, is known to participate in reactions involving C-H bond activation. nih.govacs.org Mechanistic studies have shown that reactions between metalloradicals and TEMPO can lead to competitive carbon-hydrogen bond activation (CHA) and carbon-carbon bond activation (CCA) pathways. nih.govacs.org These processes are kinetically controlled and highlight the ability of the tetramethylpiperidine (B8510282) framework to mediate complex bond-breaking and bond-forming events. nih.govacs.org

Advanced Mechanistic Resolution: Distinguishing Radical vs. Ionic Pathways

A central challenge in mechanistic chemistry is distinguishing between radical and ionic reaction pathways, as both can often lead to the same products. Transformations involving tetramethylpiperidine derivatives have been the subject of advanced studies aimed at resolving this ambiguity.

A detailed investigation into the reaction of 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) with a rhodium(II) metalloradical provides a clear example of this mechanistic dichotomy. nih.govacs.org This reaction exhibits competitive pathways for carbon-carbon bond activation. acs.org Computational and kinetic studies were employed to delineate two plausible mechanisms: a radical pathway and an ionic pathway. nih.govacs.org

Radical Pathway: This pathway proceeds via a direct methyl radical abstraction by the Rh(II) radical. acs.org It is characterized by a low-energy transition state and is described as an S_H2 (homolytic substitution) type mechanism. nih.govacs.org

Ionic Pathway: This alternative route involves two sequential steps. It begins with an electron transfer from TEMPO to the rhodium complex, creating a [TEMPO]⁺ cation and a [Rh(I)]⁻ anion. nih.govacs.org This is followed by the transfer of a methyl cation (CH₃⁺) from [TEMPO]⁺ to the Rh(I) center in an S_N2-like nucleophilic substitution. nih.govacs.org

Although calculations suggested the radical pathway has a slightly lower energy barrier, the difference was not large enough to definitively exclude the ionic pathway based on computational accuracy alone. nih.govacs.org Both the radical (S_H2) and ionic (S_N2) pathways had barriers low enough to be consistent with the experimental kinetic data, indicating that both could be operative. acs.org The use of radical scavengers, such as TEMPO itself, in other catalytic systems can also help probe for the involvement of radical intermediates; if the reaction is not inhibited, a radical pathway is considered unlikely. acs.orgacs.org

FeatureRadical Pathway (S_H2 type)Ionic Pathway (S_N2 type)
Initial StepDirect methyl radical abstraction by Rh(II). acs.orgElectron transfer from TEMPO to Rh(II). acs.org
Key IntermediatesLow-energy radical transition state. nih.gov[TEMPO]⁺[Rh(I)]⁻ cation-anion pair. acs.org
Bond FormationHomolytic substitution. acs.orgNucleophilic attack of Rh(I) on a C-C σ* orbital of [TEMPO]⁺. nih.gov
EnergeticsCalculated to have a slightly lower energy barrier. acs.orgCalculated to have a slightly higher energy barrier. acs.org

Applications of 1 Ethoxy 2,2,6,6 Tetramethylpiperidine in Advanced Organic Synthesis

Nitroxide-Mediated Polymerization (NMP) Research Utilizing Alkoxyamine Initiators

Alkoxyamines, including 1-Ethoxy-2,2,6,6-tetramethylpiperidine, are the cornerstone of Nitroxide-Mediated Polymerization (NMP), a form of reversible-deactivation radical polymerization (RDRP). wikipedia.org The utility of an alkoxyamine lies in the thermal lability of its carbon-oxygen bond. wikipedia.org Upon heating, this bond undergoes homolytic cleavage to generate a transient alkyl radical, which initiates polymerization, and a persistent nitroxyl (B88944) radical (like TEMPO) that reversibly caps (B75204) the growing polymer chain. rsc.org This reversible termination process allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. cmu.edu

The success of NMP is critically dependent on the rate of the C–ON bond homolysis of the alkoxyamine initiator. rsc.org The kinetics of this decomposition, specifically the activation rate constant (kact) and the decomposition rate constant (kdec), are central to controlling the polymerization process. acs.org The thermal decomposition of TEMPO-based alkoxyamines in the absence of a monomer primarily yields alkenes and the hydroxylamine (B1172632) (TEMPOH). cmu.edu

Several factors influence the rate of C–O bond cleavage:

Polar Substituents: Electron-withdrawing groups on the styryl fragment of TEMPO-derived alkoxyamines can affect the rate of C–O bond homolysis. acs.org

Steric Factors: The steric bulk of the nitroxide and the alkyl fragment significantly impacts the decomposition rate. Bulky nitroxides can lead to a more sterically congested transition state, which may slow decomposition. acs.org

Hydrogen Bonding: Intramolecular hydrogen bonding within the alkoxyamine structure can accelerate C–O bond cleavage compared to non-H-bonding analogues. acs.org

Solvent Effects: The polarity of the solvent can influence the thermal stability of the alkoxyamine, with increasing polarity sometimes causing a marked decrease in stability. acs.org

Research has established methods, such as ¹H NMR spectroscopy, to quantitatively determine the dissociation rate constants of alkoxyamines. acs.org This kinetic data is vital for predicting the behavior of an initiator under specific polymerization conditions. For instance, the thermolysis of a TEMPO-cumyl model alkoxyamine shows that in the absence of a monomer, its decomposition leads to α-methylstyrene and TEMPOH, while in the presence of styrene (B11656), the alkoxyamine decay is faster due to the scavenging of the cumyl radical by the monomer. cmu.edu

Table 1: Factors Influencing Alkoxyamine C-O Bond Homolysis

Factor Effect on Homolysis Rate Reference
Steric Hindrance Increased bulk on the nitroxide can decrease the decomposition rate. acs.org
Polar Effects Electron-withdrawing groups on the alkyl fragment can modify cleavage rates. acs.org
H-Bonding Intramolecular H-bonding can accelerate C-O bond cleavage. acs.org
Solvent Polarity Increased solvent polarity can decrease thermal stability. acs.org

The structure of the alkoxyamine initiator can be tailored to control the polymerization of specific vinyl monomers. cmu.edu The development of "universal" alkoxyamines, capable of polymerizing a wide range of monomers like styrenes, acrylates, acrylamides, and acrylonitrile (B1666552) with excellent control, has been a significant achievement. ucsc.edu The synthesis of alkoxyamines with specific functional groups allows for the preparation of polymers with defined end-group functionality. cmu.edu

Several synthetic strategies have been developed to create a diverse library of alkoxyamine initiators:

From Organic Halides: A versatile method involves the reaction of organic halides with TEMPO in the presence of a copper(0)/copper(II) system, which is tolerant of various functional groups. cmu.edu

Via Nitroxide Anions: Nitroxide free radicals can be reduced with an alkali metal to generate nitroxide anions. These anions then act as nucleophiles in a substitution reaction with alkyl halides, like benzyl (B1604629) bromide, to produce alkoxyamines in high yields under ionic conditions that prevent side reactions. koreascience.krresearchgate.net

Functionalized Initiators: Initiators bearing functional groups such as thiols, azides, amines, and carboxylic acids have been synthesized to create polymers with specific reactive sites. ucsc.edu For example, end- and telechelic-alkoxyamine polyethylene (B3416737) glycol (PEG) macroinitiators have been used to prepare block copolymers. koreascience.krresearchgate.net

This ability to custom-design initiators is crucial for creating advanced materials, such as ABA triblock copolymers from bidirectional initiators, which add monomers from the center of the growing chain outwards. ucsc.edu

Catalysis in Dehydrogenation and Oxidation Reactions

The parent nitroxide, TEMPO, is a versatile catalyst for oxidation reactions. Its catalytic activity stems from its ability to be oxidized to the highly reactive 2,2,6,6-tetramethyl-1-oxo-piperidinium cation (TEMPO+), which acts as the primary oxidant in many processes. u-tokyo.ac.jp

While widely known as an oxidation catalyst via a hydride-transfer mechanism, TEMPO can also function as a hydrogen atom transfer (HAT) catalyst. acs.orgnih.gov In this role, TEMPO homolytically cleaves activated C–H bonds, such as benzylic or allylic bonds, to generate an alkyl radical and the hydroxylamine TEMPOH. acs.orgacs.org This application is particularly notable in the aerobic dehydrogenation of activated alkanes to alkenes. u-tokyo.ac.jp

The catalytic cycle involves a dual role for TEMPO:

HAT Catalyst: TEMPO abstracts a hydrogen atom from an alkane to form an alkyl radical. u-tokyo.ac.jp

Radical Scavenger: A second molecule of TEMPO rapidly traps the newly formed alkyl radical, creating an alkoxyamine intermediate. acs.orgacs.org

Elimination: This alkoxyamine intermediate then eliminates TEMPOH to afford the desired alkene. u-tokyo.ac.jp

Regeneration: The TEMPOH generated is oxidized by molecular oxygen, regenerating the TEMPO catalyst and producing water as the only byproduct. u-tokyo.ac.jpacs.org

This process is highly selective because the rapid trapping of the alkyl radical by TEMPO outcompetes its reaction with molecular oxygen, which would otherwise lead to undesired oxygenated products. u-tokyo.ac.jpacs.org

Table 2: Dual Roles of TEMPO in Aerobic Dehydrogenation

Role Mechanism Intermediate/Product Reference
HAT Catalyst Homolytic cleavage of C-H bond Alkyl Radical, TEMPOH u-tokyo.ac.jpacs.org
Radical Scavenger Traps alkyl radical Alkoxyamine Intermediate acs.orgacs.org

TEMPO and its derivatives are highly effective mediators in electrocatalytic oxidation reactions, particularly for the conversion of alcohols to aldehydes, ketones, or carboxylic acids. nih.gov In this process, also known as indirect electrolysis, the TEMPO catalyst is first oxidized at the anode surface to the active oxoammonium cation (TEMPO+). nih.govrsc.org This species then diffuses into the solution to chemically oxidize the substrate (e.g., an alcohol). nih.govrsc.org

The proposed mechanism involves the following steps:

Anodic Oxidation: TEMPO undergoes a one-electron transfer at the anode to generate the TEMPO+ cation. nih.govrsc.org

Substrate Oxidation: The TEMPO+ cation oxidizes the alcohol to the corresponding carbonyl compound, and in the process is reduced to the hydroxylamine, TEMPOH. rsc.orgacs.org

Catalyst Regeneration: The resulting TEMPOH is then re-oxidized at the anode back to the active TEMPO+ species, completing the catalytic cycle. nih.govrsc.org

The efficacy of this electrocatalysis is influenced by the redox potential of the nitroxyl/oxoammonium couple more than by steric effects. acs.org For example, 4-acetamido-TEMPO (ACT) has been shown to be a more active electrocatalyst than TEMPO for alcohol oxidation due to its higher potential. rsc.orgacs.org These electrochemical methods offer a sustainable alternative to traditional oxidation reactions that rely on stoichiometric chemical oxidants. nih.gov

Reagent in Carbon-Carbon Bond Forming Reactions

Beyond polymerization and catalysis, alkoxyamines serve as efficient thermal initiators for tin-free radical chemistry, enabling complex carbon-carbon bond-forming reactions. rsc.org In these applications, the alkoxyamine is not a catalyst but a reagent used to generate a specific carbon-centered radical in a controlled manner. This radical can then participate in subsequent reactions, such as intramolecular cyclizations, to form new C-C bonds. rsc.org

A notable application is in radical cascade cyclizations for the synthesis of complex molecules, such as triquinanes. rsc.org The process is initiated by the thermal homolysis of the alkoxyamine's C–ON bond at a suitable temperature. The released alkyl radical then triggers a cascade of cyclization events, leading to the formation of the desired polycyclic structure. This method highlights the utility of alkoxyamines in initiating sophisticated bond constructions without the use of toxic tin reagents. rsc.org

Cyclopropane (B1198618) Synthesis Methodologies Involving Carbenes from Lithium 2,2,6,6-Tetramethylpiperidide

The synthesis of cyclopropanes, highly strained and synthetically valuable three-membered rings, can be effectively achieved through the addition of carbenes to alkenes. libretexts.orglibretexts.org A critical step in many such reactions is the generation of the carbene, a highly reactive intermediate, from a stable precursor. This is commonly accomplished via an α-elimination (dehydrohalogenation) reaction of a haloform, such as chloroform (B151607) or dibromomethane, which requires a strong base. libretexts.org

The choice of base is crucial to the success of the cyclopropanation. The base must be strong enough to abstract a proton from the haloform but must not be nucleophilic, as this would lead to unwanted side reactions with the carbene precursor or the carbene itself. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an exceptionally well-suited reagent for this purpose. researchgate.net Prepared by the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) with an organolithium reagent like n-butyllithium, LiTMP is a powerful, non-nucleophilic base owing to the significant steric hindrance provided by the four methyl groups surrounding the nitrogen atom. orgsyn.org

In this methodology, LiTMP is used to deprotonate a dihalomethane, such as dibromomethane, to generate a lithium carbenoid in situ. orgsyn.org This carbenoid, for example, lithiodibromomethane, is a carbene-like species that readily reacts with alkenes. The reaction proceeds via a concerted mechanism where the carbenoid adds across the double bond of the alkene, resulting in the formation of a cyclopropane ring. A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans-disubstituted cyclopropane. libretexts.org

Radical Cleavage Reactions Facilitated by 2,2,6,6-Tetramethylpiperidine Derivatives

The N-O bond in alkoxyamine derivatives of 2,2,6,6-tetramethylpiperidine, such as this compound, is susceptible to cleavage, which can be exploited to generate the stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical. This process can be initiated photochemically, providing a controlled method for radical generation. For example, novel "caged nitroxides," which are complex alkoxyamine derivatives, have been designed to release the TEMPO radical upon irradiation with one-photon (UV) or near-infrared two-photon light. This light-triggered cleavage of the C-O-N bond provides a source of radicals for initiating further chemical transformations.

In a different application, derivatives of 2,2,6,6-tetramethylpiperidine are involved in transition metal-free radical cleavage reactions for the synthesis of complex molecules. One such process involves a radical-mediated amination of cyclopropenes. The reaction proceeds through the cleavage of the strained three-membered ring following the addition of an azide (B81097) radical to the double bond. This transformation ultimately leads to the formation of tetrasubstituted alkenyl nitrile derivatives. This methodology has been extended to a one-pot synthesis of highly functionalized polycyclic aromatic compounds from 1,2-diaryl substituted cyclopropenes.

Hydroalkoxylation of Alkynes Utilizing Nitroxyl-Containing Alcohols

The addition of alcohols to alkynes, known as hydroalkoxylation, is a direct and atom-economical method for synthesizing valuable enol ethers. libretexts.org This reaction can be effectively catalyzed using nitroxyl-containing alcohols derived from the 2,2,6,6-tetramethylpiperidine scaffold. Specifically, 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-hydroxy-TEMPO) has been utilized in superbase-catalyzed hydroalkoxylation reactions. researchgate.net

In this process, a superbase system, such as a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) suspension, is used to catalyze the addition of the hydroxyl group of 4-hydroxy-TEMPO across the carbon-carbon triple bond of various alkynes. researchgate.net The reaction proceeds under mild conditions (typically 70–80 °C) to produce a series of spin-labeled vinyl ethers, which incorporate the stable nitroxyl radical moiety. This method is effective for a range of alkynes, including acetylene (B1199291), phenylacetylene, and other substituted arylacetylenes. researchgate.net With unsubstituted acetylene, the reaction can occur at atmospheric pressure, although conducting the vinylation under elevated acetylene pressure can improve the yield by suppressing side reactions that reduce the nitroxyl group. researchgate.net The yields of the resulting spin-labeled enol ethers are generally in the range of 53–67%. researchgate.net

Table 1: Synthesis of Spin-Labeled Enol Ethers via Hydroalkoxylation of Alkynes with 4-hydroxy-TEMPO Data sourced from Trofimov, B. A., et al. (2014). researchgate.net

Alkyne SubstrateReaction ConditionsProductIsolated Yield (%)
AcetyleneKOH/DMSO, 70°C, 20 min (elevated pressure)2,2,6,6-Tetramethyl-4-(vinyloxy)piperidin-1-oxyl67
AcetyleneKOH/DMSO, 70-80°C, 1.5-2 h (atmospheric pressure)2,2,6,6-Tetramethyl-4-(vinyloxy)piperidin-1-oxyl53
PhenylacetyleneKOH/DMSO, 70°C, 2 h2,2,6,6-Tetramethyl-4-(2-phenylvinyloxy)piperidin-1-oxyl~60-65
4-tert-butylphenylacetyleneKOH/DMSO, 70°C, 2 h4-(2-(4-tert-butylphenyl)vinyloxy)-2,2,6,6-tetramethylpiperidin-1-oxyl~60-65
3-ethynylpyridineKOH/DMSO, 70°C, 2 h2,2,6,6-Tetramethyl-4-(2-(pyridin-3-yl)vinyloxy)piperidin-1-oxyl~60-65

Spectroscopic Elucidation and Structural Characterization of 1 Ethoxy 2,2,6,6 Tetramethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-Ethoxy-2,2,6,6-tetramethylpiperidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that confirm the presence and connectivity of its core structural components: the tetramethylpiperidine (B8510282) ring and the ethoxy group.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The piperidine (B6355638) ring protons would appear as multiplets in the aliphatic region. The four methyl groups attached to the piperidine ring at the C2 and C6 positions are chemically equivalent and would produce a sharp, intense singlet.

The ¹³C NMR spectrum provides complementary information. The carbons of the ethoxy group would appear at characteristic chemical shifts, with the O-CH₂ carbon appearing further downfield than the CH₃ carbon. The piperidine ring carbons would also show distinct signals. The quaternary carbons at C2 and C6 would appear downfield in the aliphatic region, while the C3, C4, and C5 methylene carbons would resonate at higher fields. The four methyl group carbons would give rise to a single signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine-CH₂ (C3, C5)~1.4-1.6~40-45
Piperidine-CH₂ (C4)~1.6-1.8~17-20
Piperidine-C(CH₃)₂ (C2, C6)-~60-65
Piperidine-CH₃~1.1-1.3~28-33
O-CH₂-CH₃~3.6-3.8 (quartet)~70-75
O-CH₂-CH₃~1.1-1.2 (triplet)~15-18

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

¹⁵N NMR spectroscopy, particularly using ¹⁵N-labeled compounds, is a powerful tool for investigating the electronic environment of the nitrogen atom within alkoxyamines like this compound. nih.govnih.gov Studies on ¹⁵N-labeled derivatives have shown that the ¹⁵N chemical shift is highly sensitive to the molecular structure. nih.gov

Research has demonstrated that the nature of the α-carbon atom of the alkoxy group significantly influences the ¹⁵N chemical shift. nih.gov Furthermore, remote functional groups, for instance, a substituent at the 4-position of the piperidine ring, also have a discernible, albeit smaller, effect on the nitrogen's electronic environment. nih.govnih.gov In proton-decoupled ¹⁵N NMR spectra, a single sharp peak is typically observed for each alkoxyamine, simplifying analysis. nih.gov This sensitivity allows ¹⁵N NMR to be a precise probe for identifying the products of radical trapping reactions, where a reactive carbon-centered radical is captured by a ¹⁵N-labeled nitroxide. nih.govnih.gov

Table 2: Effect of Substituents on ¹⁵N NMR Chemical Shifts in 1-Alkoxy-2,2,6,6-tetramethylpiperidine Derivatives

Alkoxy Group (R in N-O-R) Substituent at C4 Relative ¹⁵N Chemical Shift Change
EthoxyHReference
EthoxyOHSignificant Shift
EthoxyO-TosylDownfield shift of 2.1-2.9 ppm vs. OH
StyrylHLarge shift compared to Ethoxy
Methyl methacryloylHLarge shift compared to Ethoxy

Source: Based on findings from G. G. Moad et al. nih.gov

A significant analytical advantage of alkoxyamines derived from TEMPO is the unique spectral region in which the α-carbon of the alkoxy group resonates. The ¹³C chemical shift of this carbon (the one bonded to the N-O group) typically falls in a relatively uncrowded part of the spectrum. nih.govnih.gov This characteristic allows for the straightforward identification of trapped radicals using natural abundance ¹³C NMR. nih.gov

When a nitroxide trap like TEMPO reacts with a carbon-centered radical, it forms a new alkoxyamine. The structure of the trapped radical is effectively revealed by the ¹³C NMR signals of the newly formed "alkoxy" portion of the molecule. This method is particularly valuable for analyzing the complex mixtures that can result from polymerization or other free-radical reactions, providing clear evidence of the structure of the transient radical intermediates that have been captured. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

EPR spectroscopy is the primary technique for the direct detection and characterization of species with unpaired electrons, such as the nitroxide radical precursor (TEMPO) of this compound and other radical intermediates.

EPR spectroscopy is instrumental in monitoring the kinetics and mechanisms of reactions involving nitroxide-mediated processes. For instance, the homolysis (cleavage) of the relatively weak C-O bond in alkoxyamines can be followed by monitoring the increase in the concentration of the resulting persistent nitroxide radical. nih.gov This approach allows for the determination of reaction rate constants.

Furthermore, EPR can be used to observe transient radical intermediates formed during chemical processes. In studies of sterically hindered amines, which are structurally related to the piperidine moiety, low-temperature EPR has been used to detect the formation of piperidyl radicals and their subsequent reaction with oxygen to form piperidylperoxyl radicals. chemicalbook.com This type of monitoring provides direct spectroscopic evidence for proposed reaction pathways and the fleeting species involved. The development of advanced techniques, such as operando film-electrochemical EPR, allows for the real-time tracking of paramagnetic intermediates in catalytic cycles involving surface-immobilized TEMPO derivatives.

The stable nitroxide radical derived from the 2,2,6,6-tetramethylpiperidine (B32323) framework (often referred to as a TEMPO-type radical) is widely used as a "spin label." When this radical is introduced into a larger system, such as a biological membrane or a polymer matrix, its EPR spectrum becomes highly sensitive to the local environment.

The shape and motion-related features of the EPR spectrum provide detailed information about the microenvironment's polarity, viscosity, and the mobility of the spin label itself. For example, TEMPO has been used as an EPR spin label to probe the fluidity of lipid membranes and to detect membrane phase separations in plant leaves by observing how its partitioning between aqueous and lipid environments changes with temperature. This microenvironmental probing capability makes nitroxide spin labels powerful tools in biochemistry, materials science, and cell biology.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous structural elucidation of chemical compounds. It provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition from its precise molecular mass. This level of precision is instrumental in distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup.

For this compound, the molecular formula is established as C₁₁H₂₃NO. Based on this formula, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated value serves as a benchmark for comparison with experimental data. In a typical HRMS analysis, the compound would be ionized, commonly using techniques such as electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The measured mass-to-charge ratio (m/z) of the molecular ion, often the protonated molecule [M+H]⁺, is then determined.

The close agreement between the experimentally measured mass and the theoretically calculated mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula and confirms the identity of the compound. While specific experimental HRMS findings for this compound are not extensively detailed in readily available literature, the theoretical data provides a crucial reference point for its characterization.

Interactive Data Table: Theoretical HRMS Data for this compound

Molecular FormulaIon TypeCalculated Mass (Da)
C₁₁H₂₃NO[M]185.17796
C₁₁H₂₄NO⁺[M+H]⁺186.18524

Computational Chemistry and Theoretical Insights into 1 Ethoxy 2,2,6,6 Tetramethylpiperidine

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of the electron distribution and energy landscape of a molecule. These methods are crucial for understanding the intrinsic properties of 1-Ethoxy-2,2,6,6-tetramethylpiperidine.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. arxiv.orgresearchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for routine calculations of molecular structures, reaction energies, and spectroscopic properties. nih.gov

For this compound, DFT is employed to perform geometry optimization. This process computationally identifies the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. The optimization yields precise values for bond lengths, bond angles, and dihedral angles. A variety of functionals, which are approximations of the exchange-correlation energy, can be used. Common choices include hybrid functionals like B3LYP, which incorporates a fraction of exact Hartree-Fock exchange to reduce self-interaction error. arxiv.orgnih.gov These functionals are paired with atomic orbital basis sets, such as the Pople-style 6-31G(d) or larger sets like cc-pVTZ, to describe the spatial distribution of electrons. mdpi.comarxiv.org The results of these calculations are not only predictive but also serve as the foundation for subsequent analyses, such as vibrational frequency calculations to confirm that the optimized structure is a true energy minimum. nih.gov

Below is a table of typical geometric parameters for the core 2,2,6,6-tetramethylpiperidine (B32323) ring structure, as would be determined by DFT calculations.

ParameterAtom(s) InvolvedTypical Calculated Value
Bond Lengths
C-N~1.47 Å
C-C (ring)~1.54 Å
N-O~1.45 Å
Bond Angles
C-N-C~112°
N-C-C~110°
C-N-O~108°
Dihedral Angle
C-N-C-C~55-60° (Chair Conformation)

This interactive table presents representative data for the tetramethylpiperidine (B8510282) core structure based on DFT calculations of related molecules. Specific values for this compound would require a dedicated computational study.

The core of NBO analysis involves transforming the canonical molecular orbitals into a set of localized NBOs, which correspond to one-center (lone pair) and two-center (bond) units. juniperpublishers.com This allows for the quantification of donor-acceptor interactions, also known as hyperconjugation, between a filled (donor) NBO and an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory and is reported as a stabilization energy, E(2). researchgate.net

For this compound, NBO analysis can elucidate several key features:

Nature of the N-O Bond: The polarity and hybridization of the nitrogen and oxygen atoms in the crucial N-O bond can be precisely determined.

Hyperconjugative Stability: The analysis can identify stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs into antibonding orbitals (σ*) of adjacent C-N or C-C bonds.

Steric Effects: NBO analysis can also provide insight into steric repulsion by examining the interactions between filled orbitals. wisc.edu

A hypothetical summary of key NBO donor-acceptor interactions for this molecule is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O1)σ* (N-C_ring)~ 2.5Lone Pair → Antibonding σ
LP (O2)σ* (N-O1)~ 1.8Lone Pair → Antibonding σ
σ (C_ring-H)σ* (N-C_ring)~ 1.5σ → σ* Hyperconjugation

This interactive table illustrates the types of electronic interactions and their potential stabilization energies (E(2)) that would be revealed by an NBO analysis. LP denotes a lone pair, and σ* denotes an antibonding orbital.

Mechanistic Modeling and Transition State Characterization

Computational modeling is instrumental in mapping out reaction pathways, identifying intermediate structures, and characterizing the transition states that connect them. For this compound, this is particularly relevant for understanding its primary function as a source of free radicals.

The principal chemical utility of alkoxyamines like this compound is their ability to undergo reversible homolytic cleavage of the N-O bond to generate a stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and a carbon-centered radical (in this case, an ethyl radical). This process is the cornerstone of Nitroxide-Mediated Polymerization (NMP).

Computational simulations can model this entire pathway. nih.govresearchgate.net The formation of radicals from the alkoxyamine and the reverse recombination reaction can be studied in detail. nih.gov Key computational steps include:

Locating Reactants and Products: The geometries of the starting alkoxyamine and the product radicals (TEMPO + ethyl radical) are optimized.

Transition State Search: A search is performed for the transition state (TS) structure corresponding to the N-O bond cleavage. Vibrational frequency analysis is used to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the bond-breaking motion. arxiv.org

Energy Profile Calculation: The energies of the reactant, transition state, and products are calculated to construct a potential energy surface for the reaction. This allows for the determination of the bond dissociation energy (BDE) and the activation energies for both the forward (dissociation) and reverse (recombination) reactions.

These computational studies provide critical data on the kinetics and thermodynamics of radical generation, guiding the design of initiators for controlled polymerization processes.

Calculated ParameterDescriptionSignificance
Bond Dissociation Energy (BDE) The energy required to homolytically cleave the O-C bond.Thermodynamic stability of the alkoxyamine.
Activation Energy (Ea,diss) The energy barrier for the dissociation of the alkoxyamine into radicals.Governs the rate of radical generation.
Activation Energy (Ea,rec) The energy barrier for the recombination of the TEMPO and ethyl radicals.Governs the rate of radical trapping.

This interactive table outlines the key energetic parameters derived from computational simulations of the radical generation and recombination pathways.

The electrochemical behavior of this compound is intrinsically linked to that of its parent nitroxide, TEMPO. While the alkoxyamine itself is not typically redox-active under normal conditions, the TEMPO radical it generates undergoes a reversible one-electron oxidation to form the oxoammonium cation (TEMPO⁺). This redox couple is widely used in electrocatalysis.

Computational chemistry can accurately predict the standard redox potential (E°) for the TEMPO/TEMPO⁺ couple. canterbury.ac.nz The prediction is typically achieved using a thermodynamic cycle that breaks the process down into gas-phase and solvation components. The standard approach involves:

Calculating the gas-phase Gibbs free energy of oxidation by computing the energies of the radical (TEMPO) and the cation (TEMPO⁺).

Calculating the Gibbs free energies of solvation for both species using a continuum solvation model (like the Polarizable Continuum Model, PCM).

Combining these energies within a thermodynamic cycle and referencing the potential to a standard electrode, such as the standard hydrogen electrode (SHE). canterbury.ac.nz

These predicted potentials can then be correlated with experimental values obtained from techniques like cyclic voltammetry. researchgate.netcanterbury.ac.nz A strong correlation between theoretical and experimental data validates the computational model and allows for the predictive design of new redox-active molecules with tailored potentials.

SpeciesCalculated E° (V vs. SHE)Experimental E° (V vs. SHE)
TEMPO/TEMPO⁺~0.7-0.9~0.8

This interactive table shows a comparison of a typical computationally predicted redox potential for the TEMPO/TEMPO⁺ couple with a representative experimental value, demonstrating the predictive power of modern theoretical methods.

Quantitative Structure-Activity Relationship (QSAR) and Hammett Parameter Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or biological effect. lkouniv.ac.insrmist.edu.in These models are built on the principle that variations in the structural or physicochemical properties of a molecule lead to predictable changes in its activity.

For a series of substituted 1-alkoxy-2,2,6,6-tetramethylpiperidine derivatives, a QSAR study could be developed to predict a key property like the rate constant of N-O bond dissociation (k_d). The model would take the form of a mathematical equation relating the activity to various calculated or empirical descriptors. ijnrd.org

A classic approach within QSAR is the use of Hammett parameter correlations. nih.gov The Hammett equation is a linear free-energy relationship that quantifies the effect of substituting a hydrogen atom with another group on the reactivity of a molecule. The Hammett parameter, sigma (σ), represents the electron-donating (σ < 0) or electron-withdrawing (σ > 0) ability of a substituent. scienceforecastoa.com

A hypothetical Hammett-based QSAR study on derivatives of this compound (e.g., with substituents on a phenyl group attached to the ethoxy moiety) would involve plotting the logarithm of the dissociation rate constant (log k_d) against the Hammett σ parameter for each substituent. A linear correlation would suggest that the stability of the N-O bond is primarily influenced by the electronic effects of the substituents. Such an analysis provides powerful predictive capabilities for designing new molecules with desired dissociation kinetics.

Substituent (X)Hammett σ_p ValueExpected Effect on log(k_d)Rationale
-OCH₃-0.27DecreaseElectron-donating group stabilizes the transition state less, slowing dissociation.
-H0.00BaselineReference compound.
-Cl+0.23IncreaseElectron-withdrawing group destabilizes the ground state, speeding dissociation.
-NO₂+0.78Significant IncreaseStrongly electron-withdrawing group significantly destabilizes the ground state.

This interactive table provides a conceptual illustration of how Hammett parameters for different para-substituents could be correlated with the rate of N-O bond dissociation in a QSAR study.

Correlation of Electronic Properties with Alkoxyamine Reactivity and Cleavage

The reactivity of this compound, and alkoxyamines in general, is intrinsically linked to its electronic properties. The nature of the substituents on both the nitroxide and the alkoxy fragments can significantly influence the ease and pathway of C-O bond cleavage. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships.

The cleavage of the C-O bond in a TEMPO-based alkoxyamine (TEMPO-OR) upon one-electron oxidation can proceed through two primary pathways:

Pathway A: Formation of the TEMPO nitroxide radical (TEMPO•) and a carbocation (R+).

Pathway B: Formation of the oxoammonium cation (TEMPO+) and a carbon-centered radical (R•).

The preferred pathway is dictated by the electronic nature of the alkyl group 'R'. Theoretical calculations have shown that the presence of electron-donating or electron-withdrawing groups on the 'R' group alters the stability of the potential cationic and radical intermediates, thereby directing the fragmentation route. For this compound, the 'R' group is an ethyl group (-CH2CH3).

A computational and experimental study on a series of TEMPO-based alkoxyamines revealed that the electrochemical oxidation of this compound is fully or almost fully reversible and does not lead to cleavage of the C-O bond. This observation suggests that neither the ethyl cation nor the ethyl radical is sufficiently stabilized to promote fragmentation under these conditions. This contrasts with alkoxyamines bearing substituents that can better stabilize a positive charge or a radical, where irreversible oxidative cleavage is observed.

The electronic influence of the substituent on the cleavage pathway is a critical aspect of alkoxyamine chemistry. The following table summarizes the general correlation between the electronic properties of the 'R' group in a TEMPO-OR alkoxyamine and the preferred oxidative cleavage pathway.

Substituent 'R' Electronic PropertyFavored Cleavage PathwayProductsExample of 'R' group
Strongly Electron-Donating (stabilizes a carbocation)Pathway ATEMPO• + R+tert-Butyl
Electron-Withdrawing (stabilizes a radical)Pathway BTEMPO+ + R•Cyanomethyl
Not Sufficiently Stabilizing (e.g., small alkyl groups)Reversible oxidation without cleavageNo cleavageEthyl

Assessment of Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a significant role in the chemistry of this compound. These effects are crucial in determining the stability of the C-O bond and the transition state energies for its cleavage.

One of the most important stereoelectronic interactions in alkoxyamines is hyperconjugation between a lone pair on the oxygen atom and the antibonding orbital (σ) of the adjacent C-N bond, or vice versa. More specifically, the interaction between the oxygen lone pair (nσ) and the antibonding orbital of the C-O bond (σC-O) can influence the bond's strength. The efficacy of this orbital overlap is highly dependent on the dihedral angle between the interacting orbitals.

Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these interactions. It can reveal stabilizing delocalizations of electron density from a filled donor orbital to an empty acceptor orbital. For the C-O bond in this compound, the key interaction to consider is the donation of electron density from a lone pair on the nitrogen atom into the σ* orbital of the C-O bond (nN → σ*C-O). The strength of this interaction is dependent on the conformation of the molecule.

In general, for alkoxyamines, a gauche or anti-periplanar arrangement of the relevant bonds can either stabilize or destabilize the molecule, affecting the barrier to C-O bond homolysis. For instance, a study on related alkoxyamines has shown that differences in reactivity between diastereoisomers can be attributed to a nσ→σ* interaction between the lone pair of an oxygen atom in a nearby ester group and the σ* orbital of the cleaving O-C bond. nih.gov This highlights the sensitivity of alkoxyamine reactivity to subtle changes in molecular geometry.

The following table illustrates the general principles of how stereoelectronic effects can influence the stability of a bond, such as the C-O bond in an alkoxyamine. The interaction energies are hypothetical values to demonstrate the concept.

Conformational ArrangementOrbital OverlapDescription of Stereoelectronic EffectIllustrative Interaction Energy (kcal/mol)Effect on C-O Bond
Anti-periplanarOptimalMaximum hyperconjugative stabilization from a donor orbital (e.g., nN) to the σ*C-O orbital.> 5.0Weakened
Syn-periplanarMinimalPoor overlap between the donor and acceptor orbitals.< 1.0Strengthened
GaucheIntermediatePartial overlap leading to moderate stabilization.1.0 - 5.0Slightly Weakened

Advanced Derivatives and Functionalization of 1 Ethoxy 2,2,6,6 Tetramethylpiperidine Analogues

Design and Synthesis of Novel Functionalized Alkoxyamine Building Blocks

The synthesis of new alkoxyamine building blocks is a dynamic area of research, focused on creating molecules with tailored properties for specific applications. nih.gov By modifying the structure of the nitroxide or the alkyl fragment, chemists can fine-tune the alkoxyamine's characteristics.

The introduction of heterocyclic moieties into alkoxyamine structures is a key strategy for modulating their chemical properties. lifechemicals.com Heterocycles, such as oxazoles, can be incorporated as ligands for asymmetric catalysis or to impart specific biological activities. lifechemicals.com These versatile building blocks can be derivatized to create a variety of functionalities. umn.edu The synthesis of these complex molecules often involves multi-step processes to build the desired heterocyclic system and attach it to the core alkoxyamine structure. This functionalization can influence the bond dissociation energy of the C-O bond, thereby altering the initiation efficiency and control in radical polymerizations.

Chiral molecules are crucial in pharmaceuticals and materials science, making their synthesis a significant goal. The development of methods to produce enantiomerically pure chiral alkoxyamines is an important area of research for asymmetric catalysis. nih.govru.nl

One effective strategy is the catalytic kinetic resolution of racemic N-alkoxy amines. nih.gov This approach uses a chiral catalyst to selectively react with one enantiomer, allowing the separation of the unreacted, enantiopomerically enriched amine. nih.gov For instance, a titanium-catalyzed chemo- and enantioselective oxygenation process has been shown to be effective for a broad range of N-alkoxy amine substrates. nih.gov The resulting chiral N-alkoxy amines are valuable intermediates that can be transformed into a variety of N-O-containing compounds with high stereochemical fidelity. nih.gov The use of chiral plasmon nanoparticles has also been explored for asymmetric organic transformations involving optically active alkoxyamines. acs.org

Table 1: Example of Kinetic Resolution of a Racemic N-Alkoxy Amine nih.gov

Catalyst Loading (mol %) Temperature (°C) Time (h) Conversion (%) Selectivity (s)
2 -20 24 52 >150
1 -20 48 51 145
0.5 -10 72 49 120

This interactive table summarizes the optimization of reaction conditions for the kinetic resolution of rac-1a, demonstrating the high selectivity achievable. nih.gov

Research into Applications of Derivatized Alkoxyamines in Specialized Fields

The functionalized alkoxyamines designed and synthesized for specific properties find use in highly specialized research areas, from creating advanced polymers to probing biological systems at the molecular level.

Alkoxyamines are central to Nitroxide-Mediated Polymerization (NMP), a form of controlled/"living" radical polymerization that allows for the synthesis of well-defined polymers. cmu.edu The structure of the alkoxyamine initiator is critical, as it dictates the range of monomers that can be successfully polymerized and the degree of control over the final polymer's properties, such as molecular weight and polydispersity. cmu.eduucsb.edu

Researchers have developed novel alkoxyamines that overcome the limitations of traditional TEMPO-based systems, enabling the controlled polymerization of a wider variety of monomers, including acrylates, acrylamides, and methacrylates. cmu.eduucsb.edursc.orgrsc.org For example, α-hydrido derivatives based on a 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy skeleton have demonstrated remarkable versatility. ucsb.edu These advanced initiators allow for the creation of complex polymer architectures, such as block copolymers, with a high degree of precision. cmu.edursc.org The synthesis of these materials involves chain extension, where a second monomer is added to a "living" polymer chain, resulting in a block copolymer. rsc.org

Table 2: Polymerization of Styrene (B11656) and n-Butyl Acrylate with Various Alkoxyamine Initiators cmu.edu

Alkoxyamine Structure Monomer Theoretical MW (amu) Experimental MW (amu) Polydispersity (PD)
24 Styrene 15,000 16,200 1.15
24 n-Butyl Acrylate 18,000 19,500 1.18
35 Styrene 15,500 16,100 1.14
35 n-Butyl Acrylate 17,500 18,900 1.16

This interactive table shows that the structure of the nitroxide significantly affects the ability of alkoxyamines to control the polymerization of different monomers. cmu.edu

The inherent paramagnetic nature of the nitroxide group makes alkoxyamine derivatives and their parent nitroxides ideal candidates for use as spin-labeled probes. libretexts.org In biophysical chemistry, particularly in a technique called Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy, these molecules provide powerful insights into the structure, dynamics, and environment of biomolecules like proteins. libretexts.orgnih.gov

In a typical SDSL experiment, a nitroxide spin label is covalently attached to a specific site within a protein. libretexts.org The EPR spectrum of the spin label is highly sensitive to its local environment, reporting on factors such as solvent accessibility, polarity, and the mobility of the spin label's location. libretexts.orgresearchgate.net This information can be used to map protein folding, detect conformational changes, and characterize protein-protein interactions. nih.gov To expand the utility of this technique, researchers are developing new nitroxide labels that can be attached to non-canonical amino acids, avoiding the need to modify cysteine residues that may be critical for protein function. nih.gov Furthermore, derivatives of gossypol (B191359) have been synthesized with nitroxide functional groups to create hybrid compounds for studying biological activity. mdpi.com

Future Research Directions and Emerging Paradigms for 1 Ethoxy 2,2,6,6 Tetramethylpiperidine Research

Integration with Automated Synthesis and High-Throughput Experimentation Methodologies

The integration of 1-Ethoxy-2,2,6,6-tetramethylpiperidine and related nitroxide systems with automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate research and development. researchgate.netnih.gov HTE platforms, which utilize miniaturized parallel reactors, such as 96-well or 1536-well microtiter plates, enable the rapid screening of a vast array of reaction parameters. nih.govnih.gov This approach allows researchers to systematically and efficiently optimize NMP processes by varying components like monomers, solvents, temperatures, and initiator concentrations. researchgate.net

Automated HTE can significantly reduce the time and resources required for routine synthesis and optimization, allowing for a greater focus on innovation. nih.gov Furthermore, the data-rich output from HTE, capturing both successful and unsuccessful experiments, is invaluable for training machine learning models to predict reaction outcomes and propose novel reaction conditions. nih.govsptlabtech.com

Continuous flow chemistry is another automated methodology that offers substantial advantages for reactions involving this compound. europa.eunih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, improved safety for exothermic polymerizations, and greater product consistency. europa.eusoci.org This technology is particularly well-suited for scaling up the production of well-defined polymers initiated by alkoxyamines. soci.org

Table 1: Comparison of Experimental Methodologies

Feature Traditional Batch Synthesis High-Throughput Experimentation (HTE) Continuous Flow Chemistry
Scale Milligram to kilogram Microliter to milliliter Milliliter to liter per hour
Throughput Low (one reaction at a time) High (hundreds to thousands of reactions in parallel) High (continuous production)
Parameter Control Moderate Good Excellent
Data Generation Low High High (real-time)
Safety Potential for thermal runaway Improved due to small scale Excellent heat and mass transfer
Application Standard laboratory synthesis Rapid screening and optimization Process development and manufacturing

Exploration of Novel Catalytic Cycles and Sustainable Transformations

Future research is increasingly directed towards harnessing this compound and its parent nitroxide, TEMPO, in novel catalytic cycles that align with the principles of green chemistry. gcande.org A key area of focus is the replacement of fossil-based feedstocks with renewable resources. mdpi.com Research into using alkoxyamine-initiated NMP to polymerize monomers derived from biomass is a critical step towards sustainable polymer production. researchgate.net

The development of more sustainable chemical production methods involves minimizing waste and energy consumption. mdpi.com Catalytic systems involving TEMPO derivatives are being explored for selective oxidation reactions that use environmentally benign oxidants, such as molecular oxygen, thereby avoiding the use of stoichiometric heavy-metal oxidants. researchgate.net These transformations are crucial for converting biomass-derived platform chemicals into valuable synthetic building blocks. researchgate.net

Furthermore, the principles of circularity are being integrated into polymer design. mdpi.com This involves creating polymers that are designed for easier recycling or degradation at the end of their lifecycle. The controlled nature of NMP allows for the synthesis of polymers with specific end-groups that could facilitate chemical recycling processes, breaking the polymer down into its constituent monomers.

Development of Next-Generation Polymeric Materials with Tailored Properties

Nitroxide-mediated polymerization, facilitated by initiators like this compound, is a powerful tool for creating polymers with precisely controlled architectures, compositions, and functionalities. acs.org This control is pivotal for the development of next-generation materials with properties tailored for specific, high-performance applications.

A major focus is the synthesis of block copolymers, where two or more different polymer chains are linked together. nih.govharth-research-group.org These materials can self-assemble into highly ordered nanostructures, making them suitable for applications in nanotechnology, drug delivery, and as thermoplastic elastomers. harth-research-group.orgcmu.edu For example, amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, can form micelles in aqueous solutions for encapsulating drugs. nih.govresearchgate.net

The ability to introduce specific functional groups at defined points along the polymer chain opens up possibilities for creating "smart" materials that respond to external stimuli such as pH, temperature, or light. acs.orgnih.gov This is often achieved by using functionalized monomers or by post-polymerization modification of the polymer backbone. Such materials are being investigated for use in sensors, actuators, and controlled-release systems. acs.orgnih.gov

Table 2: Examples of Polymers Synthesized via Nitroxide-Mediated Polymerization

Polymer Architecture Monomer(s) Initiator/Mediator System Key Properties & Potential Applications
Homopolymer Styrene (B11656) TEMPO-based alkoxyamine Well-defined molecular weight, low dispersity; standards for chromatography, coatings. acs.orgnih.gov
Diblock Copolymer Styrene, n-Butyl Acrylate Silyloxy-substituted TEMPO alkoxyamine Amphiphilicity, self-assembly; drug delivery, surfactants, compatibilizers. acs.orgnih.gov
Graft Copolymer Styrene, Methyl Methacrylate on Cellulose 4-Oxy-TEMPO functionalized cellulose Combination of properties from backbone and grafts; modified natural polymers, composites. researchgate.net
Functional Polymer Methoxypoly(ethylene glycol) (MPEG) and Styrene MPEG-CO-TEMPO macroinitiator Biocompatibility, stimuli-responsive; biomedical applications, surface modification. researchgate.net

Advanced In Situ Spectroscopic and Real-Time Mechanistic Probes for Reaction Monitoring

A deeper understanding of the kinetics and mechanisms of NMP is crucial for optimizing polymerization processes and designing new initiator systems. Advanced in situ spectroscopic techniques that allow for real-time monitoring of the reaction are indispensable tools in this endeavor. researchgate.netrsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for studying nitroxide-mediated processes because it directly detects the paramagnetic nitroxide radical. rsc.org Real-time EPR measurements allow for the precise determination of the concentration of the free nitroxide, providing critical insights into the equilibrium between the active propagating radical and the dormant alkoxyamine species. acs.orgrsc.org This information is vital for calculating kinetic parameters such as the rate constant of C-O bond homolysis. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring. acs.org By tracking the disappearance of monomer signals and the appearance of polymer signals, ¹H NMR can be used to determine polymerization kinetics. acs.org Furthermore, advanced NMR techniques can provide detailed information about the polymer microstructure and end-group fidelity.

The combination of these real-time analytical methods provides a comprehensive picture of the polymerization process, enabling researchers to validate mechanistic hypotheses and rationally design more efficient and controlled polymerization systems. shimadzu.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.